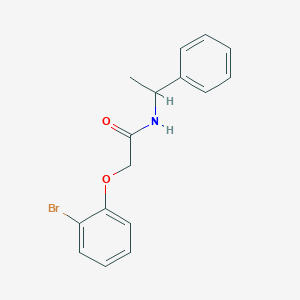methanone](/img/structure/B5168266.png)
[1-(5-chloro-2-hydroxybenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(5-chloro-2-hydroxybenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Mechanism of Action
The mechanism of action of [1-(5-chloro-2-hydroxybenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone is not fully understood. However, it is believed to act through modulation of the GABAergic system, which is involved in the regulation of neuronal excitability. This compound has been found to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
[1-(5-chloro-2-hydroxybenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone has been found to exhibit a range of biochemical and physiological effects. It has been shown to decrease the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to increase the levels of anti-inflammatory cytokines, such as IL-10. Additionally, this compound has been found to increase the expression of BDNF, a neurotrophic factor that is involved in the regulation of neuronal growth and survival.
Advantages and Limitations for Lab Experiments
One of the main advantages of using [1-(5-chloro-2-hydroxybenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone in lab experiments is its ability to selectively modulate the GABAergic system. This compound has been found to enhance the activity of GABA receptors without affecting other neurotransmitter systems, making it a valuable tool for studying the role of GABA in various biological processes. However, one limitation of using this compound is its potential toxicity. High doses of [1-(5-chloro-2-hydroxybenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone have been found to cause liver damage in animal studies, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving [1-(5-chloro-2-hydroxybenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone. One area of interest is its potential applications in the treatment of depression and anxiety disorders. This compound has been found to exhibit antidepressant and anxiolytic effects in animal studies, and further research is needed to determine its efficacy in humans. Additionally, [1-(5-chloro-2-hydroxybenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone may have potential applications in the treatment of pain and inflammation, and further research is needed to explore these possibilities. Finally, more research is needed to determine the long-term effects of this compound on liver function and overall toxicity.
Synthesis Methods
The synthesis of [1-(5-chloro-2-hydroxybenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone involves several steps. The starting materials are 5-chloro-2-hydroxybenzaldehyde and 2,4-dimethoxyphenylacetic acid, which are reacted with piperidine and acetic anhydride to form the intermediate compound. This intermediate is then treated with phosphorus oxychloride to yield the final product.
Scientific Research Applications
[1-(5-chloro-2-hydroxybenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone has been used in scientific research to study a range of biological processes. It has been found to exhibit antinociceptive, anti-inflammatory, and anticonvulsant effects, making it a valuable tool for studying pain, inflammation, and epilepsy. Additionally, this compound has been shown to have potential applications in the treatment of depression and anxiety disorders.
properties
IUPAC Name |
[1-[(5-chloro-2-hydroxyphenyl)methyl]piperidin-3-yl]-(2,4-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO4/c1-26-17-6-7-18(20(11-17)27-2)21(25)14-4-3-9-23(12-14)13-15-10-16(22)5-8-19(15)24/h5-8,10-11,14,24H,3-4,9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSCJXHJCNFGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2CCCN(C2)CC3=C(C=CC(=C3)Cl)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5168184.png)
![2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid](/img/structure/B5168192.png)


![3-benzyl-5-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5168218.png)


![3-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5168238.png)
![4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)morpholine](/img/structure/B5168243.png)
![N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5168264.png)


![methyl 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5168286.png)
